molecular formula C40H50O9 B1246238 gaudichaudiic acid F

gaudichaudiic acid F

Cat. No. B1246238
M. Wt: 674.8 g/mol
InChI Key: DDXYKUAYCPOGSR-BJBPENEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gaudichaudiic acid F is an organic heteroheptacyclic compound isolated from the bark of Indonesian Garcinia gaudichaudii and exhibits cytotoxic activity. It has a role as a metabolite and an antineoplastic agent. It is an organic heteroheptacyclic compound, an oxo monocarboxylic acid, a cyclic ether, a cyclic ketone, a bridged compound and an alpha,beta-unsaturated monocarboxylic acid.

Scientific Research Applications

Novel Cytotoxic Compounds and Structural Analysis

Gaudichaudiic acid F is part of a group of compounds isolated from the bark of Indonesian Garcinia gaudichaudii. These compounds, including gaudichaudiic acids F-I, have been structurally analyzed in detail. Gaudichaudiic acid I is likely derived from gaudichaudiic acid F through a process of allylic oxidation and aromatization (Xu et al., 2000).

Antimicrobial Activity

Piper gaudichaudianum, which contains a variant of gaudichaudiic acid, has demonstrated antimicrobial activity, particularly against Staphylococcus aureus, Bacillus subtilis, and Candida tropicalis. This suggests potential applications of gaudichaudiic acid F in the development of antimicrobial agents (Puhl et al., 2011).

Cytotoxicity Against Cancer Cells

A study on Garcinia gaudichaudii leaf extract led to the isolation of various cytotoxic compounds, including gaudichaudiic acid F. These compounds have shown significant cytotoxicity against several cancer cell lines, indicating their potential use in cancer research and therapy (Cao et al., 1998).

Trypanocidal Activity

Gaudichaudiic acid from Piper gaudichaudianum has shown potent trypanocidal effects against Trypanosoma cruzi. The isolation and enantiomeric resolution of this compound have led to the discovery that its (+)-enantiomer is more active, suggesting a specific application in the treatment of diseases caused by Trypanosoma cruzi (Batista et al., 2011).

In Vitro Antioxidant Activities

The ethanolic extract of Tecoma gaudichaudi flowers, which may contain compounds including gaudichaudiic acid F, has exhibited significant in vitro antioxidant activities. This suggests potential applications in the development of natural antioxidant agents (Kiranmayi, 2018).

Biosynthetic Origins

Research on the biosynthesis of gaudichaudiic acid in Piper gaudichaudianum has provided insights into its molecular origins. This knowledge is crucial for understanding the production and potential synthetic applications of this compound (Lopes et al., 2007).

properties

Product Name

gaudichaudiic acid F

Molecular Formula

C40H50O9

Molecular Weight

674.8 g/mol

IUPAC Name

(E)-4-[(1R,2R,21R,23S)-20-ethoxy-16-hydroxy-8,8,12,25,25-pentamethyl-5-(2-methylbut-3-en-2-yl)-18,22-dioxo-3,7,24-trioxaheptacyclo[19.4.1.02,19.02,23.04,17.06,15.09,14]hexacosa-4(17),5,12,15-tetraen-23-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C40H50O9/c1-11-36(5,6)28-32-25(21-17-19(3)13-14-23(21)37(7,8)47-32)29(41)26-30(42)27-31(46-12-2)22-18-24-38(9,10)49-39(34(22)43,16-15-20(4)35(44)45)40(24,27)48-33(26)28/h11,15,17,21-24,27,31,41H,1,12-14,16,18H2,2-10H3,(H,44,45)/b20-15+/t21?,22-,23?,24-,27?,31?,39-,40-/m1/s1

InChI Key

DDXYKUAYCPOGSR-BJBPENEPSA-N

Isomeric SMILES

CCOC1[C@H]2C[C@H]3[C@@]4(C1C(=O)C5=C(O4)C(=C6C(=C5O)C7C=C(CCC7C(O6)(C)C)C)C(C)(C)C=C)[C@@](C2=O)(OC3(C)C)C/C=C(\C)/C(=O)O

Canonical SMILES

CCOC1C2CC3C(OC(C2=O)(C34C1C(=O)C5=C(O4)C(=C6C(=C5O)C7C=C(CCC7C(O6)(C)C)C)C(C)(C)C=C)CC=C(C)C(=O)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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